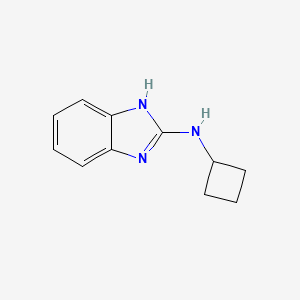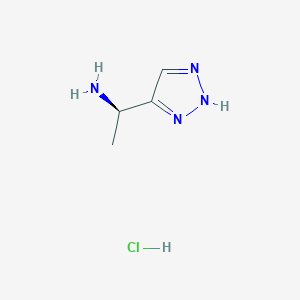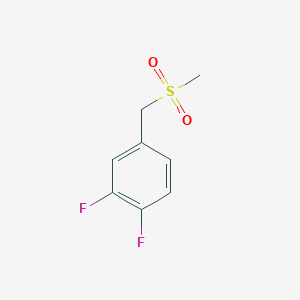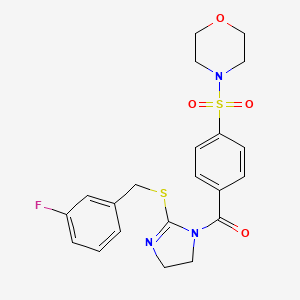
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule. It appears to be related to the compound {2- [ (3-fluorobenzyl)thio]phenyl}amine hydrochloride1, which has a molecular weight of 269.771. However, specific information about this exact compound is not readily available in the search results.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions2. However, the exact synthesis process for this specific compound is not detailed in the search results.
Molecular Structure Analysis
The molecular structure of a compound can be inferred from its formula. However, the search results do not provide a detailed molecular structure analysis for this specific compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of its functional groups. However, the search results do not provide specific physical and chemical properties for this compound.Aplicaciones Científicas De Investigación
Antitumor Activity
Synthesis and structural exploration of various derivatives related to the given compound have shown distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. These activities were established through preliminary biological tests, indicating potential applications in cancer research and therapy (Zhi-hua Tang & W. Fu, 2018).
Antimicrobial and Antioxidant Activities
Derivatives containing morpholine and other structural motifs have been evaluated for their antimicrobial and antioxidant properties. Some compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial agents. The structural analysis through X-ray diffraction and spectral studies further supports the understanding of their biological activities (S. Benaka Prasad et al., 2018).
Synthesis and Crystal Structure Analysis
The synthesis process often involves the condensation of related benzyl and morpholine compounds, with detailed analysis of their crystal structures providing insights into their potential applications. For instance, the crystal packing and molecular structure stabilization through various inter and intra-molecular interactions are crucial for understanding the compound's behavior in solid states (A. Banu et al., 2013).
Molecular Interaction Studies
Studies on molecular interactions, including hydrogen bonding, are essential for understanding the photophysical properties of such compounds. These interactions can significantly affect their fluorescence and photostability, which are crucial parameters in material science and pharmaceuticals (S. Nagaraju et al., 2018).
Drug Synthesis and Characterization
The compound and its derivatives have also been explored as intermediates in the synthesis of drugs, such as linezolid, where solid-state NMR and mass spectrometry provide comprehensive structural and spectral information. This detailed characterization is vital for the development of new pharmaceutical agents (E. Wielgus et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. The search results do not provide specific safety and hazard information for this compound.
Direcciones Futuras
The future directions for research on this compound are not specified in the search results.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please consult a specialist or refer to scientific literature.
Propiedades
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c22-18-3-1-2-16(14-18)15-30-21-23-8-9-25(21)20(26)17-4-6-19(7-5-17)31(27,28)24-10-12-29-13-11-24/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMPUUNWUSZOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
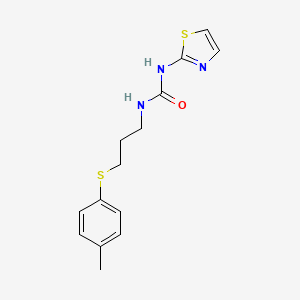
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
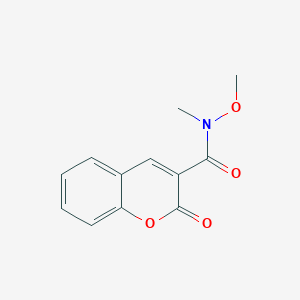
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
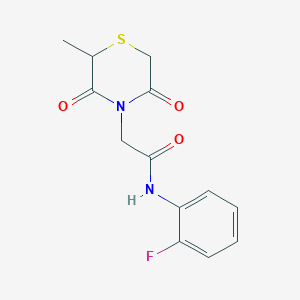
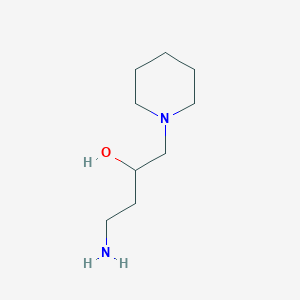
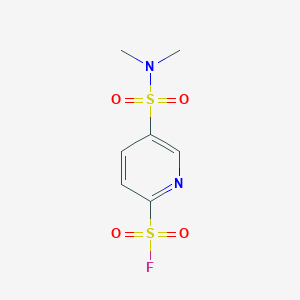
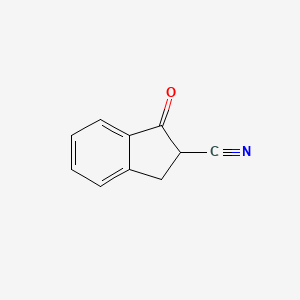
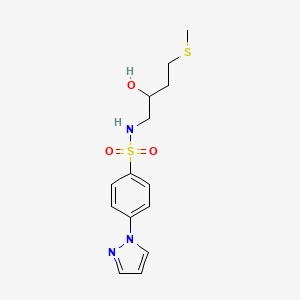
![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)
